

An In-depth Technical Guide to DBCO-NHCO-PEG4-acid

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Compound of Interest

Compound Name: **DBCO-NHCO-PEG4-acid**

Cat. No.: **B606958**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the effective use of **DBCO-NHCO-PEG4-acid** in bioconjugation and related fields.

Core Properties of DBCO-NHCO-PEG4-acid

DBCO-NHCO-PEG4-acid is a heterobifunctional crosslinker integral to the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal carboxylic acid. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation reactions.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	552.6 g/mol	[1]
Chemical Formula	C ₃₀ H ₃₆ N ₂ O ₈	[1]
CAS Number	2110448-99-0	[1]
Purity	Typically >95% - 98%	[1]
Solubility	Soluble in DMSO, DMF, DCM	[1]
Storage Conditions	-20°C	[1]

Mechanism of Action and Key Applications

DBCO-NHCO-PEG4-acid is primarily utilized in a two-step conjugation process. First, the carboxylic acid is activated to react with primary amines on a target molecule (e.g., proteins, peptides, or antibodies). Subsequently, the DBCO group is available for a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule. This copper-free click chemistry approach is biocompatible, proceeding rapidly under mild conditions without the need for a cytotoxic copper catalyst.[\[2\]](#)

Key applications include:

- Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for targeted cancer therapy.
- Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and detection assays.
- Surface Functionalization: Immobilizing biomolecules onto surfaces for biosensor and microarray development.
- Hydrogel Modification: Crosslinking polymers to form biocompatible hydrogels for tissue engineering and drug delivery.

Experimental Protocols

The following outlines a general, two-stage experimental protocol for the use of **DBCO-NHCO-PEG4-acid**. Optimization of reaction conditions, including stoichiometry and incubation times, is recommended for specific applications.

Stage 1: Amine Conjugation via Carboxylic Acid Activation

- Reagent Preparation:
 - Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer at a pH of 7-9 (e.g., PBS, HEPES, or borate buffer).
 - Prepare a stock solution of **DBCO-NHCO-PEG4-acid** in an anhydrous organic solvent such as DMSO or DMF.
 - Prepare fresh solutions of a carboxyl-activating agent (e.g., EDC) and an optional stabilizer (e.g., NHS or Sulfo-NHS).
- Activation and Conjugation:
 - Add the activating agent and stabilizer to the **DBCO-NHCO-PEG4-acid** solution and incubate for a short period to form the active ester.
 - Introduce the activated **DBCO-NHCO-PEG4-acid** to the solution containing the amine-modified molecule.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The molar excess of the DBCO reagent will depend on the concentration of the target molecule.
 - Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
 - Purify the resulting DBCO-conjugated molecule using dialysis or a desalting column to remove unreacted reagents.

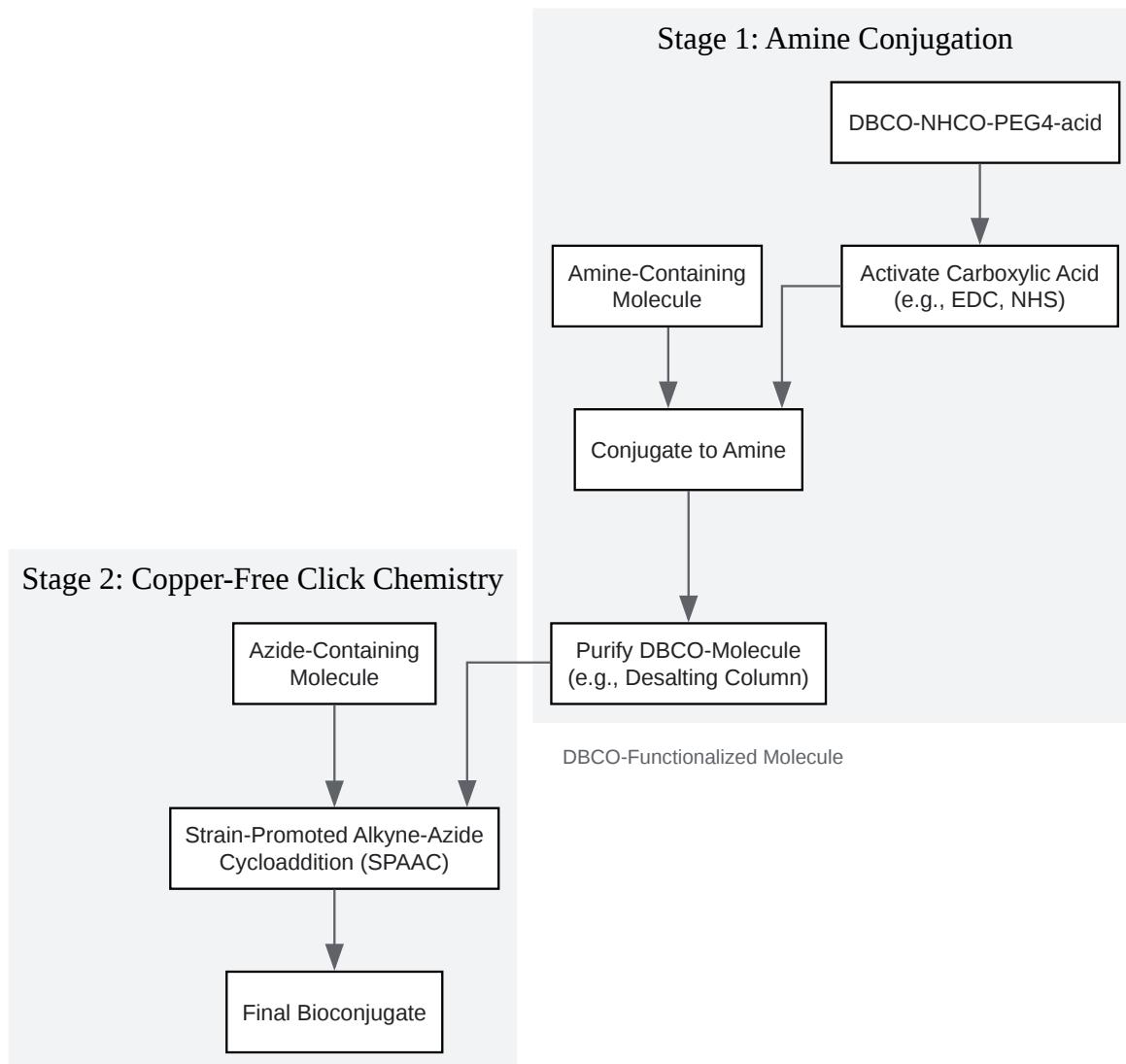
Stage 2: Copper-Free Click Chemistry

- Reagent Preparation:

- Prepare the azide-containing molecule in a compatible reaction buffer.
- Click Reaction:
 - Add the purified DBCO-conjugated molecule to the azide-containing sample. A slight molar excess of one reagent may be used to drive the reaction to completion.
 - Incubate the reaction for 2-12 hours at room temperature or 4°C.
 - The final conjugate is now ready for purification or direct use in downstream applications.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a bioconjugation experiment using **DBCO-NHCO-PEG4-acid**.



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Caption: General workflow for bioconjugation using **DBCO-NHCO-PEG4-acid**.

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References

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- 2. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
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